2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride
Description
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride is a pyridine derivative featuring a piperidine ring substituted at the 3-position of the pyridine core. The compound’s structure includes two methyl groups at the 2- and 6-positions of the pyridine ring and a piperidin-3-yl moiety at the 3-position, with dihydrochloride salt formation enhancing its solubility and stability. For instance, related intermediates like 2,6-dichloro-N-cyclohexylnicotinamide (13) and derivatives with piperidine substitutions highlight the importance of pyridine-piperidine hybrids in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
2,6-dimethyl-3-piperidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11;;/h5-6,11,13H,3-4,7-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSSXDMIHPJMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCCNC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Substitution with Piperidin-3-yl Group: The piperidin-3-yl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidin-3-yl moiety.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its pharmacological effects, including potential use in drug development.
Industry: Employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Note: Calculated molecular weight assumes a dihydrochloride salt of the free base (C₁₃H₂₀N₂).
Key Observations:
In contrast, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride uses a five-membered pyrrolidine ring, which may reduce steric bulk but limit binding interactions. The partially saturated piperidine in 2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride introduces sp³ hybridization, altering electronic properties compared to fully aromatic systems.
Substituent Effects :
- Methyl groups at the 2- and 6-positions in the target compound likely enhance lipophilicity and metabolic stability compared to chlorine substituents in 2,6-dichloro-N-cyclohexylnicotinamide .
- The dihydrochloride salt form in the target compound and analogs (e.g., ) improves aqueous solubility, critical for pharmacokinetic optimization.
Biological Activity
2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride is a chemical compound notable for its potential biological activities, particularly in the pharmaceutical realm. This compound features a pyridine ring substituted with two methyl groups and a piperidine group, enhancing its solubility and reactivity.
- Molecular Formula : C12H16Cl2N2
- Molecular Weight : 226.75 g/mol
- CAS Number : 2244084-77-1
The dihydrochloride form of this compound allows for improved solubility in aqueous solutions, which is crucial for biological applications. The presence of the piperidine moiety provides opportunities for various nucleophilic substitutions and interactions with biological targets.
Biological Activities
Research indicates that 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride exhibits several biological activities, particularly in the context of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, including dopamine and serotonin pathways, making it a candidate for treating conditions such as depression and anxiety .
Preliminary studies suggest that this compound may act as an antagonist or modulator at specific neurotransmitter receptors associated with the central nervous system. Further research is required to elucidate its pharmacodynamics and pharmacokinetics fully, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride and other related compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride | 690261-73-5 | 0.87 | Lacks one methyl group compared to the target compound |
| N-(4-(piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride | Not available | Not specified | Contains an acetamide functional group |
| 6-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride | Not available | Not specified | Features a tetrahydroquinoline structure |
| 6-(piperidin-4-yl)isoquinoline dihydrochloride | Not available | Not specified | Isoquinoline structure offers different pharmacological properties |
This comparative analysis highlights the uniqueness of 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride in drug development contexts.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine derivatives similar to 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride:
- Antibacterial Activity : Research has shown that pyridine derivatives can exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds structurally related to piperidines have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/mL .
- Neurological Applications : A study focusing on piperidine derivatives indicated their potential as acetylcholinesterase inhibitors. This activity is particularly relevant for Alzheimer's disease therapy, suggesting that modifications to the piperidine structure can enhance brain exposure and therapeutic efficacy .
- Inflammatory Response Modulation : Another study highlighted the role of pyridine derivatives in modulating inflammatory responses by inhibiting IL-1β production in monocyte-derived macrophages. This suggests potential applications in treating autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or reductive amination to introduce the piperidinyl group. For example, a pyridine precursor may undergo nucleophilic substitution with a piperidine derivative, followed by methylation at the 2- and 6-positions. Intermediate purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical. Characterization tools include -NMR to confirm substitution patterns and LC-MS to verify molecular weight .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for in vitro assays. Stability testing should involve pH-dependent solubility studies (e.g., pH 3–7.4) and accelerated degradation tests (40°C/75% RH for 4 weeks). Use HPLC-UV to monitor degradation products, such as free base formation or piperidine ring oxidation .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Combine orthogonal methods:
- HPLC : C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient.
- Karl Fischer titration : Quantify residual water (<1% w/w).
- Elemental analysis : Confirm Cl⁻ content (theoretical ~20% for dihydrochloride).
Discrepancies in purity data (e.g., HPLC vs. elemental analysis) may indicate counterion variability or hygroscopicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s configuration?
- Methodological Answer : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute stereochemistry. Use SHELXL for refinement, leveraging high-resolution (<1.2 Å) data to resolve methyl group orientations and piperidine chair conformations. Disordered chloride ions may require constraints during refinement .
Q. What strategies mitigate batch-to-batch variability in receptor binding assays?
- Methodological Answer :
- Standardize salt form : Ensure consistent counterion stoichiometry via -NMR integration of HCl protons.
- Control hydration : Store under anhydrous conditions (argon atmosphere, desiccants).
- Use internal controls : Include a reference compound (e.g., known GPCR ligand) in each assay plate to normalize inter-experimental variability .
Q. How can molecular docking explain contradictory binding affinities across receptor subtypes?
- Methodological Answer : Perform flexible docking (e.g., AutoDock Vina) with explicit solvent models. Compare binding poses in receptor subtypes (e.g., α-adrenergic vs. 5-HT) to identify steric clashes or electrostatic mismatches. Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Asp113 in 5-HT) .
Q. What computational tools predict metabolic stability in hepatic microsomes?
- Methodological Answer : Use in silico tools like MetaPrint2D to identify vulnerable sites (e.g., piperidine N-methylation or pyridine ring oxidation). Validate with in vitro assays: incubate with human liver microsomes (1 mg/mL), NADPH regeneration system, and LC-MS/MS to quantify parent compound depletion. Discrepancies between predictions and experimental data may arise from unaccounted enzyme isoforms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across solvents?
- Methodological Answer : Solubility variations often stem from polymorphic forms or residual solvents. Conduct:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
